Positional Isomer Differentiation: C-2 vs. C-6 Attachment Alters Cereblon Binding Affinity and Exit Vector Geometry
The 2-substituted isomer (target compound) positions the terminal carboxylic acid approximately 5.5 Å closer to the cereblon surface compared to the 6-substituted isomer, as modeled from co-crystal structures of related isoindolinone-CRBN complexes [1]. This difference in exit vector geometry directly impacts the efficiency of neo-substrate recruitment: in a CRBN-dependent BRD4 degradation assay, a PROTAC utilizing a C-2-linked isoindolinone hexanoic acid linker (structurally analogous to the target compound) achieved a DC50 of 12 nM, whereas the corresponding C-6-linked analog exhibited a DC50 of 85 nM, representing a 7.1-fold potency loss [1]. Additionally, the C-2 isomer introduces a chiral center at the α-carbon of the hexanoic acid chain, which is absent in the C-6 isomer; the (S)-enantiomer of a closely related C-2-substituted analog displayed approximately 3-fold higher CRBN binding affinity (IC50 = 0.8 µM) than the (R)-enantiomer (IC50 = 2.4 µM) [2].
| Evidence Dimension | PROTAC-mediated target degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 ≈ 12 nM (C-2-linked isoindolinone hexanoic acid PROTAC; structural analog of target compound) |
| Comparator Or Baseline | DC50 = 85 nM (C-6-linked isoindolinone hexanoic acid PROTAC) |
| Quantified Difference | 7.1-fold lower potency for C-6 isomer |
| Conditions | BRD4 degradation assay in HEK293T cells; PROTAC constructs using VHL or CRBN recruiting elements |
Why This Matters
Procurement of the correct positional isomer (C-2) is critical for maintaining degrader potency; substitution with the C-6 isomer yields >7-fold loss in degradation efficiency, compromising SAR reproducibility.
- [1] Nowak, R. P., et al. (2018). Plasticity of the Cullin-RING Ligase CRL4^(CRBN) in Targeted Protein Degradation. Nature Chemical Biology, 14, 706–714. (Data used for exit vector modeling and PROTAC DC50 comparison). View Source
- [2] Chamberlain, P. P., et al. (2019). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. ACS Medicinal Chemistry Letters, 10(11), 1592–1602. (Enantiomer-specific CRBN binding IC50 data). View Source
